Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate
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Overview
Description
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is an organic compound with the molecular formula C24H19F6PS2. It is a sulfonium salt that is commonly used as a photoacid generator in various chemical processes. The compound appears as a white to light yellow powder or crystal and is known for its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt to thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thioethers, depending on the type of reaction and the reagents used .
Scientific Research Applications
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a photoacid generator in photolithography and polymerization processes.
Biology: The compound is used in the study of biological systems where controlled acid generation is required.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This proton can then participate in various chemical reactions, such as initiating polymerization or catalyzing other reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Phenylthiophenyl)diphenylsulfonium triflate: This compound is similar in structure and function but uses triflate as the counterion instead of hexafluorophosphate.
Diphenyl[(phenylthio)phenyl]sulfonium trifluoromethanesulfonate: Another similar compound with trifluoromethanesulfonate as the counterion.
Uniqueness
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is unique due to its high stability and efficiency as a photoacid generator. The hexafluorophosphate counterion provides enhanced solubility and stability compared to other counterions, making it more suitable for various industrial and research applications .
Biological Activity
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (DPSH) is a triarylsulfonium salt that has garnered attention in various fields of scientific research, particularly in photochemistry and polymer chemistry. This article explores the biological activity of DPSH, focusing on its mechanisms, applications, and relevant research findings.
DPSH is characterized by a positively charged sulfonium ion paired with a hexafluorophosphate counterion. Its molecular formula is C24H19F6PS2, with a molecular weight of 516.50 g/mol. The compound acts primarily as a cationic photoinitiator , facilitating polymerization reactions upon exposure to ultraviolet (UV) light .
The biological activity of DPSH is largely attributed to its ability to generate reactive intermediates when exposed to light or heat. Upon photolysis, DPSH releases protons, which catalyze subsequent reactions, including polymerization and cross-linking. This mechanism allows for precise control over reaction rates and conditions, making it suitable for various industrial applications .
Biological Applications
- Photochemistry : DPSH is utilized as a photoinitiator in the curing processes of coatings and adhesives. Its ability to generate reactive species under UV light makes it valuable in creating durable materials.
- Polymer Chemistry : The compound plays a crucial role in the synthesis of advanced polymeric materials, enhancing properties such as toughness and chemical resistance.
- Biological Imaging : Research indicates potential applications in biological imaging, where DPSH can be used as a probe to study cellular processes due to its reactivity and ability to form stable complexes with biological molecules .
Table 1: Summary of Biological Activities and Applications of DPSH
Detailed Research Findings
- Photoinitiation Efficiency : Studies have shown that DPSH exhibits higher efficiency compared to other onium salts when used in photoinitiated polymerization processes. This efficiency is attributed to its unique structure that allows for rapid generation of reactive species upon UV exposure.
- Toxicological Profile : While exploring the biological implications, it was noted that DPSH could cause skin irritation and has potential environmental toxicity due to its effects on aquatic organisms . Therefore, handling precautions are advised.
- Synthesis Methods : Various synthesis methods for DPSH have been documented, including condensation reactions involving biphenyl sulfoxide and biphenyl sulfide. These methods allow for modifications that can tailor the compound's properties for specific applications .
Properties
CAS No. |
75482-18-7 |
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Molecular Formula |
C24H19S2.F6P C24H19F6PS2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1 |
InChI Key |
SFWSATMGMAKCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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